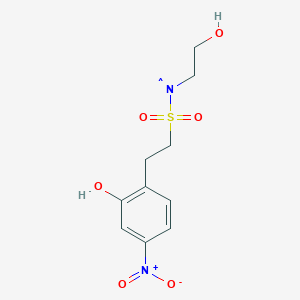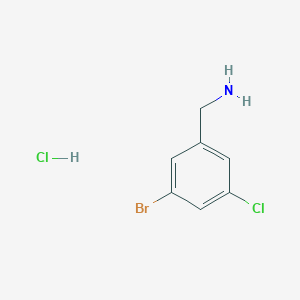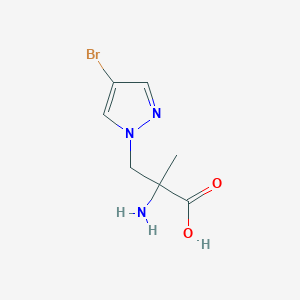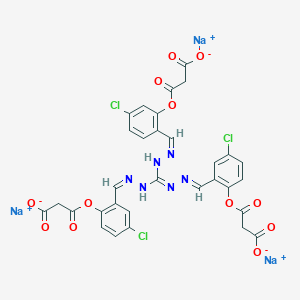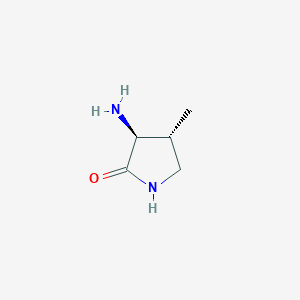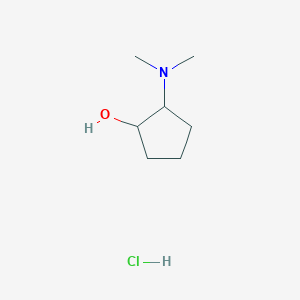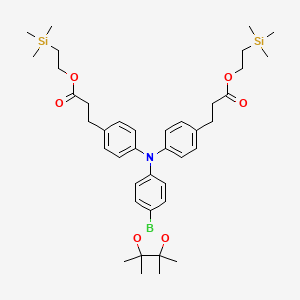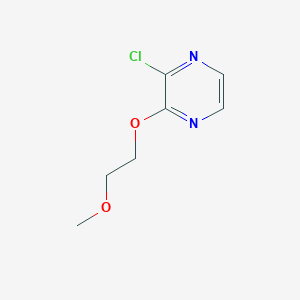
2-Chloro-3-(2-methoxyethoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-methoxyethoxy)pyrazine is an organic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a chloro substituent at the second position and a 2-methoxyethoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxyethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2-methoxyethoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium carbonate, and various amines can be used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones depending on the extent of oxidation.
Reduction: Dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-methoxyethoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-methoxyethoxy)pyrazine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxyethoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-methylpyrazine
- 2-Chloro-3-(2-methylpropyl)pyrazine
- 2-Methoxy-3-methylpyrazine
Uniqueness
2-Chloro-3-(2-methoxyethoxy)pyrazine is unique due to the presence of both a chloro substituent and a 2-methoxyethoxy group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
54127-68-3 |
|---|---|
Fórmula molecular |
C7H9ClN2O2 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-chloro-3-(2-methoxyethoxy)pyrazine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3 |
Clave InChI |
ABJWQHGKWAUOBU-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=NC=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


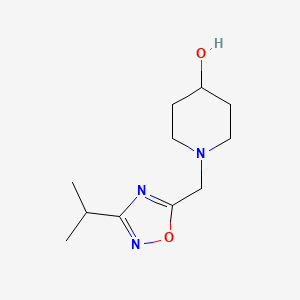




![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
